3-Chloro-2-phenoxypyridine
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Overview
Description
3-Chloro-2-phenoxypyridine is an organic compound with the molecular formula C11H8ClNO. It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a phenoxy group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-phenoxypyridine typically involves the reaction of 2-chloropyridine with phenol in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-phenoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-2-phenoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides
Mechanism of Action
The mechanism of action of 3-Chloro-2-phenoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in the context of its antimicrobial properties, it may inhibit bacterial enzymes, disrupting essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A chlorinated pyridine with similar reactivity but different substitution pattern.
3-Chloropyridine: Another isomer with the chlorine atom at the third position but lacking the phenoxy group.
4-Chloropyridine: Chlorine substitution at the fourth position, used in different synthetic applications
Uniqueness
3-Chloro-2-phenoxypyridine is unique due to the presence of both a chlorine atom and a phenoxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8ClNO |
---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
3-chloro-2-phenoxypyridine |
InChI |
InChI=1S/C11H8ClNO/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H |
InChI Key |
URYCIVHNRNJTBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)Cl |
Origin of Product |
United States |
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